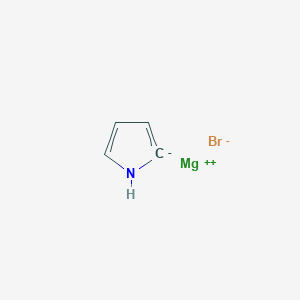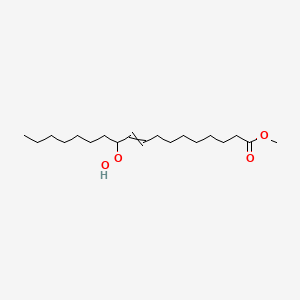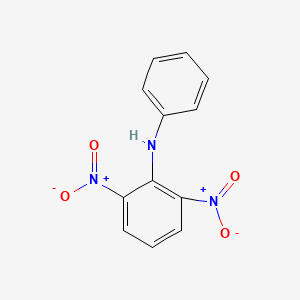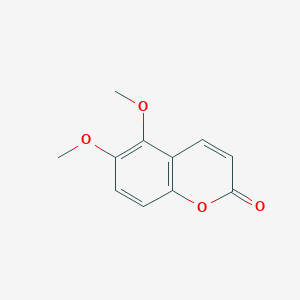![molecular formula C6H7BN2S B14724869 1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine CAS No. 13435-80-8](/img/structure/B14724869.png)
1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-d][1,2,3]diazaborine precursor with methylating agents under controlled temperatures and pressures. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine exerts its effects involves interactions with specific molecular targets and pathways. For example, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine: A closely related compound with a similar structure but different positioning of the nitrogen and sulfur atoms.
Thieno[3,2-d][1,2,3]diazaborine: A parent compound without the methyl group.
Uniqueness
1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
13435-80-8 |
|---|---|
Molecular Formula |
C6H7BN2S |
Molecular Weight |
150.01 g/mol |
IUPAC Name |
1-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2S/c1-7-5-2-3-10-6(5)4-8-9-7/h2-4,9H,1H3 |
InChI Key |
IJRMKBXTMHQJKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=NN1)SC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)



![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)


